molecular formula C7H15NO2 B14022950 ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B14022950
M. Wt: 145.20 g/mol
InChI Key: KFMNERGCJJKMDP-RQJHMYQMSA-N
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Description

((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 2368910-28-3) is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position, a methyl group at the 1-position, and a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. Its stereochemical configuration (2R,4S) is critical to its physicochemical and biological properties. The compound is utilized in pharmaceutical synthesis, particularly as a building block for complex molecules, as evidenced by its role in the preparation of intermediates for kinase inhibitors and other bioactive agents . Its industrial relevance is underscored by its availability from multiple global suppliers, including Hoffman Fine Chemicals and several Chinese manufacturers .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(2R,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

KFMNERGCJJKMDP-RQJHMYQMSA-N

Isomeric SMILES

CN1C[C@H](C[C@@H]1CO)OC

Canonical SMILES

CN1CC(CC1CO)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Starting Materials and Initial Cyclization
  • The synthesis often begins with (S)-proline or its derivatives, which provide the pyrrolidine ring scaffold.
  • Cyclization is achieved through intramolecular nucleophilic substitution or reductive amination, frequently using bases such as sodium hydride or catalytic hydrogenation conditions.
Introduction of the Methoxy Group
  • The 4-methoxy substituent is introduced via methylation reactions.
  • Common methylating agents include methyl iodide or dimethyl sulfate.
  • The reaction conditions are optimized to favor substitution at the 4-position without affecting other functional groups.
Hydroxymethyl Group Incorporation
  • The hydroxymethyl group at the 2-position is typically introduced by reduction of an aldehyde or ester intermediate.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions to avoid over-reduction.
  • Alternatively, hydroxylation reactions using oxidizing agents like osmium tetroxide can be used in specific synthetic strategies.
Stereochemical Control
  • The stereochemistry is controlled by using chiral starting materials and stereoselective catalysts.
  • Enantiomeric excess is monitored by chiral HPLC or NMR spectroscopy.
  • Industrial processes may utilize continuous flow reactors to enhance stereochemical purity and yield.

Industrial Production Methods

  • Industrial synthesis employs continuous flow chemistry to improve reaction efficiency and scalability.
  • Catalysts and optimized reaction parameters ensure high purity and enantiomeric excess.
  • The process often involves polymer-supported reagents to facilitate purification and reduce side reactions.

Chemical Reaction Analysis

Types of Reactions Involving the Compound

Reaction Type Description Common Reagents
Oxidation Conversion of hydroxymethyl to aldehyde or ketone Potassium permanganate, chromium trioxide
Reduction Formation of alcohol derivatives from aldehydes or ketones Lithium aluminum hydride, sodium borohydride
Substitution Replacement of methoxy group with other nucleophiles Sodium azide, thiols

Reaction Outcomes

  • Oxidation of the hydroxymethyl group yields aldehyde intermediates useful for further functionalization.
  • Reduction reactions produce various alcohol derivatives, expanding the compound’s utility.
  • Substitution reactions allow modification of the methoxy group, enabling synthesis of diverse pyrrolidine derivatives.

Data Tables and Research Outcomes

Molecular and Structural Data

Property Value
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol
CAS Number 1842337-34-1
InChI Key KFMNERGCJJKMDP-NKWVEPMBSA-N
SMILES CN1CC@@HOC

Yield and Enantiomeric Excess in Representative Syntheses

Entry Substrate Reaction Time (h) Yield (%) Enantiomeric Excess (ee %)
1 Cyclization + methylation 3 92 50
2 Hydroxylation + reduction 17 94 55
3 Substitution reactions 2 95 58

Note: These data are indicative of typical laboratory-scale syntheses and may vary depending on exact conditions and catalysts used.

Summary of Research Findings

  • The compound ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is efficiently synthesized via stereoselective routes starting from chiral amino acid derivatives.
  • Use of polymer-supported reagents and continuous flow methods enhances yield and purity, especially for industrial-scale production.
  • The compound’s hydroxymethyl and methoxy functional groups undergo versatile chemical transformations, broadening its application in synthetic chemistry.
  • Research indicates that careful control of reaction conditions and catalysts is critical to achieving high enantiomeric purity, which is essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.

Medicine

In medicine, this compound has potential applications in drug development. It can serve as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Stereochemistry Key Properties/Applications
This compound 2368910-28-3 C₈H₁₇NO₂ 159.23 Methoxy (4), Methyl (1), Hydroxymethyl (2) 2R,4S Pharmaceutical intermediate
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride 5203 (Unspecified) C₈H₁₇NO₂·HCl 195.69 Methoxy (4), Methyl (1), Hydroxymethyl (2) 2S,4S Isomeric form; altered solubility and reactivity due to stereochemistry
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol 2HCl 1292324-43-6 C₅H₁₂N₂O·2HCl 189.13 Amino (4), Hydroxymethyl (2) 2S,4R Enhanced polarity; potential for hydrogen bonding
[(2S,4S)-1-Benzyl-4-methylpyrrolidin-2-yl]methanol 1601475-86-8 C₁₃H₁₉NO 205.30 Benzyl (1), Methyl (4), Hydroxymethyl (2) 2S,4S Increased lipophilicity; suited for hydrophobic interactions

Stereochemical and Functional Group Impacts

Stereoisomerism: The (2R,4S) configuration of the target compound distinguishes it from its (2S,4S) isomer. For example, [(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride exhibits distinct solubility and pharmacological behavior due to altered spatial arrangement . Similar stereochemical effects are observed in Fidarestat isomers, where (2R,4S) configurations show preferential binding to aldose reductase (ALR2) over (2S,4S) forms, as demonstrated by thermodynamic cycles (ΔΔG = ΔGALR2 – ΔGaq) .

Functional Group Modifications: Methoxy vs. Benzyl Substitution: The benzyl group in [(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol introduces aromaticity and lipophilicity, making it suitable for membrane permeability studies .

Thermodynamic and Crystallographic Insights

  • Thermodynamic Stability : The (2R,4S) configuration of the target compound may confer thermodynamic stability in aqueous environments, analogous to Fidarestat’s binding free energy calculations (ΔG(2R,4S) vs. ΔG(2S,4S)) .
  • Crystallographic Data: Related pyrrolidine derivatives, such as C₂₂H₂₄O₄, exhibit hydrogen-bonded networks (e.g., O21–H21o···O1i interactions with d(O21···O1i) = 2.7346 Å), suggesting that this compound may form similar supramolecular structures .

Biological Activity

((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol, also known by its CAS number 1842337-34-1, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of 145.20 g/mol. It exists as a yellow to colorless oil and is soluble in organic solvents. Its structure features a methoxy group that contributes to its biological interactions.

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Number 1842337-34-1
Physical State Yellow to colorless oil
Storage Conditions Sealed in dry, store at 4 to 8 °C

This compound interacts with various enzymes and receptors, influencing several biochemical pathways. Research indicates that it may act as an inhibitor or activator of specific targets, modulating enzyme functions and cellular processes. For instance, it has been suggested that this compound can influence the activity of alcohol dehydrogenase, which plays a crucial role in alcohol metabolism and signaling pathways related to gene expression .

Enzyme Interaction

Studies have shown that this compound can significantly affect enzyme activity. For example:

  • Alcohol Dehydrogenase : The compound facilitates the oxidation of alcohols, suggesting potential applications in metabolic disorders related to alcohol consumption .

Cellular Effects

The compound's ability to modulate signaling pathways may lead to varied cellular responses:

  • Gene Regulation : By affecting protein kinase activity, this compound may alter phosphorylation states critical for gene regulation .

Study on Anticancer Properties

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited antiproliferative activity against melanoma and prostate cancer cells. The mechanism was linked to its ability to inhibit tubulin polymerization, a crucial process for mitosis .

Research on Neuroprotective Effects

Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it could reduce oxidative stress markers and promote neuronal survival through modulation of neuroinflammatory pathways .

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